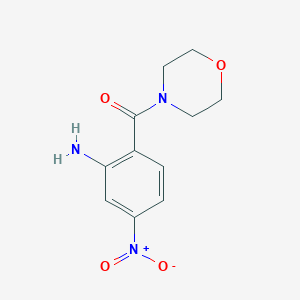
(2-アミノ-4-ニトロフェニル)(モルホリン-4-イル)メタノン
概要
説明
(2-Amino-4-nitrophenyl)(morpholin-4-yl)methanone is a complex organic compound that features both an amino group and a nitro group attached to a phenyl ring, along with a morpholine moiety
科学的研究の応用
(2-Amino-4-nitrophenyl)(morpholin-4-yl)methanone has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties, such as polymers or dyes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-4-nitrophenyl)(morpholin-4-yl)methanone typically involves multiple steps. One common method starts with the nitration of a suitable phenyl precursor to introduce the nitro group. This is followed by the introduction of the amino group through reduction reactions. The morpholine moiety is then attached via a coupling reaction. For instance, 3-nitrobenzoyl chloride can be reacted with morpholine in the presence of a base like DIPEA to form the intermediate (2-fluoro-3-nitrophenyl)(morpholin-4-yl)methanone, which can then be reduced using zinc and ammonium formate to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and the use of automated systems for precise addition of reagents.
化学反応の分析
Types of Reactions
(2-Amino-4-nitrophenyl)(morpholin-4-yl)methanone can undergo various types of chemical reactions:
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Oxidation: The amino group can be oxidized to a nitroso or nitro group.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Zinc and ammonium formate are commonly used for reducing nitro groups to amino groups.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Substitution: Reagents like halogens or sulfonyl chlorides can be used for substitution reactions on the phenyl ring.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while oxidation of the amino group can yield nitroso or nitro derivatives.
作用機序
The mechanism of action of (2-Amino-4-nitrophenyl)(morpholin-4-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of both amino and nitro groups allows for a variety of interactions, including hydrogen bonding and electrostatic interactions, which can influence its biological activity.
類似化合物との比較
Similar Compounds
- (2-Amino-3-nitrophenyl)(morpholin-4-yl)methanone
- (2-Amino-5-nitrophenyl)(morpholin-4-yl)methanone
- (2-Amino-4-nitrophenyl)(piperidin-4-yl)methanone
Uniqueness
(2-Amino-4-nitrophenyl)(morpholin-4-yl)methanone is unique due to the specific positioning of the amino and nitro groups on the phenyl ring, which can significantly influence its reactivity and interactions. The presence of the morpholine moiety also adds to its uniqueness, providing additional sites for interaction and modification .
特性
IUPAC Name |
(2-amino-4-nitrophenyl)-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O4/c12-10-7-8(14(16)17)1-2-9(10)11(15)13-3-5-18-6-4-13/h1-2,7H,3-6,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNSDHNCTBBINMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(1,3-benzothiazol-2-yl)-2-[(4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2448403.png)
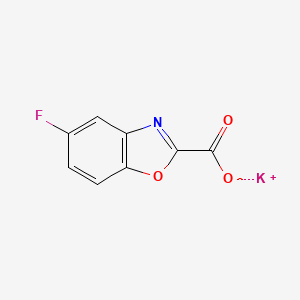
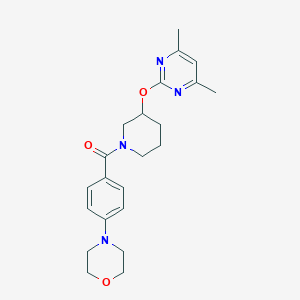
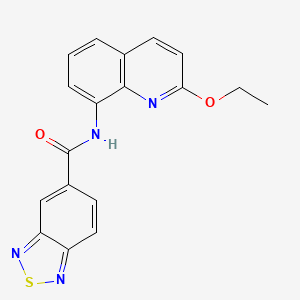
![N,N-dimethyl-3-azaspiro[5.5]undecan-9-amine dihydrochloride](/img/structure/B2448408.png)
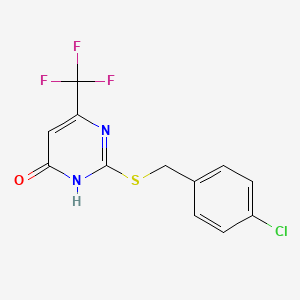
![N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2448411.png)

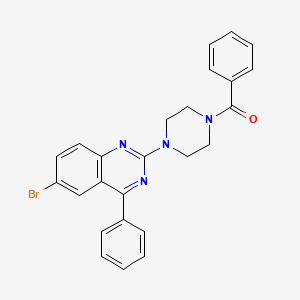
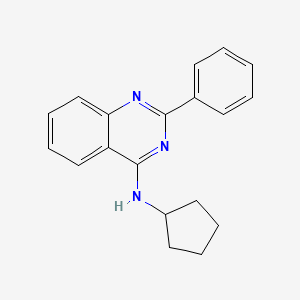
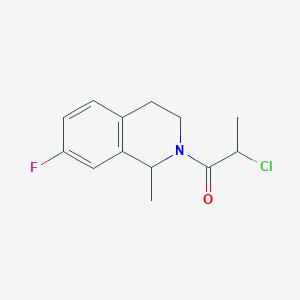
![4-(6-((2,6-difluorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine](/img/structure/B2448416.png)
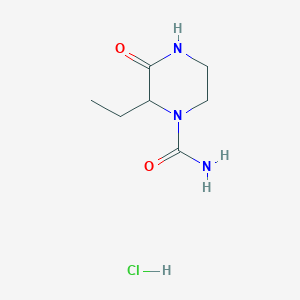
![3-[2-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-phenylbenzamide](/img/structure/B2448423.png)
